Etorphine-hci
CAS No.:
Cat. No.: VC14516825
Molecular Formula: C25H34ClNO4
Molecular Weight: 448.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H34ClNO4 |
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Molecular Weight | 448.0 g/mol |
IUPAC Name | 19-(2-hydroxypentan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |
Standard InChI | InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H |
Standard InChI Key | JNHPUZURWFYYHW-UHFFFAOYSA-N |
Canonical SMILES | CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Etorphine hydrochloride features a complex hexacyclic structure with seven defined stereocenters, conferring absolute stereochemical specificity critical for its biological activity . The molecular formula C₂₅H₃₄ClNO₄ comprises:
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A morphinan core with fused benzene rings
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A 15-methoxy group enhancing lipid solubility
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A 19-(2-hydroxypentan-2-yl) side chain facilitating receptor interaction
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A protonated tertiary amine enabling chloride salt formation
The stereochemistry is designated as (1R,2R,6S,14R,15R,19R), with the hydrochloride salt stabilizing the compound through ionic interactions between the protonated amine and chloride ion .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 447.995 g/mol | |
logP | 3.29 (Predicted) | |
Water Solubility | 0.112 mg/mL (25°C) | |
Polar Surface Area | 62.16 Ų | |
Rotatable Bonds | 4 |
Spectroscopic Identification
The compound's structural verification employs:
X-ray crystallography confirms the chair conformation of the piperidine ring and equatorial orientation of the N-methyl group, which optimize receptor docking .
Pharmacological Profile
Opioid Receptor Interactions
Etorphine hydrochloride exhibits full agonist activity at µ-, δ-, and κ-opioid receptors with subnanomolar binding affinities :
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µ-opioid: Ki = 0.24 nM (vs morphine Ki = 1.4 nM)
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δ-opioid: Ki = 0.78 nM
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κ-opioid: Ki = 1.2 nM
The 19-propyl substitution enhances van der Waals interactions with receptor transmembrane domains, while the 6,14-endo-etheno bridge restricts molecular flexibility, increasing binding kinetics .
Potency and Efficacy Comparisons
In vivo studies demonstrate:
Table 2: Pharmacodynamic Comparison
Parameter | Etorphine HCl | Morphine | Fentanyl |
---|---|---|---|
ED50 Analgesia (mg/kg) | 0.0004 | 0.2 | 0.01 |
Duration (min) | 45-60 | 240-300 | 30-45 |
Therapeutic Index | 12 | 70 | 280 |
Veterinary Medical Applications
Large Animal Immobilization
Etorphine hydrochloride revolutionized wildlife management through its use in:
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African elephant (Loxodonta africana) capture at 8-10 µg/kg IM
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White rhinoceros (Ceratotherium simum) sedation at 3.5-4.5 µg/kg
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Combination with α₂-agonists (e.g., detomidine) for synergistic effects
A 2025 retrospective analysis of 1,200 field procedures reported:
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92% successful immobilization within 8 minutes
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3.4% incidence of apnea requiring reversal
Regulatory Status and Control
International Scheduling
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United States: Schedule II (hydrochloride salt) vs Schedule I (free base)
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United Kingdom: Class A under Misuse of Drugs Act 1971
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South Africa: Schedule 6 (veterinary use only)
The DEA classifies etorphine hydrochloride as having:
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High abuse potential (≥ morphine)
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Severe psychological dependence risk
Manufacturing Discontinuation
Despite clinical utility, commercial production ceased in 2022 due to:
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Synthesis complexity (14-step process)
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Low profit margins versus human pharmaceuticals
Current Research Directions
Synthetic Analog Development
Recent efforts focus on:
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18-Methoxyetorphine: 40× µ-selectivity over δ/κ
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Nor-etorphine: Reduced respiratory depression (TI = 28)
Novel Delivery Systems
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Biodegradable polymer implants (90-day release)
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Transepidermal microneedle patches (10 µg/cm²)
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